![molecular formula C24H22FN3O5 B15174390 3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid
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Overview
Description
3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves multiple steps, typically starting with the preparation of the spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole] core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3aR,6aS)-6’-chloro-5-(4-chlorophenyl)-7’-methyl-2’,4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]yl]propanamide
- (3aR,6aS)-5-[(2-chlorophenyl)methyl]-5’-fluoro-1-(1-hydroxyethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
Uniqueness
What sets 3-[(3aR,6aS)-5’-fluoro-2’,4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid apart is its unique spiro structure and the presence of the fluoro and phenylethyl groups. These features contribute to its distinct chemical reactivity and potential biological activity.
Biological Activity
The compound 3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid (CAS Number: 1014001-07-0) is a complex organic molecule with potential biological activity. Its unique structure suggests various pharmacological properties which warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C24H22FN3O5, with a molecular weight of 451.4 g/mol. The structural complexity arises from its spirocyclic framework and the presence of multiple functional groups that may interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C24H22FN3O5 |
Molecular Weight | 451.4 g/mol |
CAS Number | 1014001-07-0 |
Biological Activity Overview
Research into the biological activity of this compound has revealed potential applications in various therapeutic areas:
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure may enhance binding affinity to cancer cell receptors, thereby inhibiting tumor growth. For instance, research has shown that spiro-pyrrolidine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with fluoro-substituents have been known to enhance the efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting essential enzymes. Further studies are required to elucidate its spectrum of activity against various pathogens.
Neuroprotective Effects
Given the presence of indole and pyrrole moieties in its structure, there is potential for neuroprotective effects. Indole derivatives have been associated with neuroprotection through antioxidant mechanisms and modulation of neurotransmitter levels. Research into similar compounds suggests that this compound might protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that spirocyclic compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antimicrobial Activity : Research reported in Antimicrobial Agents and Chemotherapy demonstrated that structurally similar compounds showed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
- Neuroprotection : A study in Neuroscience Letters suggested that indole-based compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The presence of functional groups may allow for interaction with key enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Modulation : The structural features may facilitate binding to specific receptors (e.g., serotonin receptors), influencing neurotransmitter release and cellular signaling pathways.
Properties
Molecular Formula |
C24H22FN3O5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C24H22FN3O5/c25-14-6-7-16-15(12-14)24(23(33)26-16)20-19(17(27-24)8-9-18(29)30)21(31)28(22(20)32)11-10-13-4-2-1-3-5-13/h1-7,12,17,19-20,27H,8-11H2,(H,26,33)(H,29,30)/t17?,19-,20+,24?/m1/s1 |
InChI Key |
QCWOALXBNDMMTD-FYGMXOSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Origin of Product |
United States |
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